![molecular formula C21H18N4O2S B2568416 1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-10-4](/img/structure/B2568416.png)

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

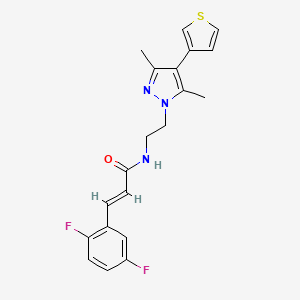

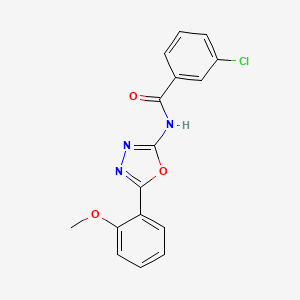

The compound “1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a triazolopyridazine ring, and a tolyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring attached to a methoxyphenyl group and a tolyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the electron-donating methoxy group. The sulfur atom might also be a site of reactivity .Aplicaciones Científicas De Investigación

Reactivity of 1,2,4-Triazole Derivatives

Compounds featuring the 1,2,4-triazole moiety, similar to the core structure of the queried compound, exhibit significant antioxidant and antiradical activities, with potential implications for treating conditions induced by radiation exposure. These compounds are compared to amino acids like cysteine for their free SH-group, suggesting their utility in mitigating oxidative stress and supporting biochemical processes in affected patients (Kaplaushenko, 2019).

Antibacterial Activity of Triazole Hybrids

1,2,4-Triazole-containing hybrids have been identified as potent antibacterial agents, especially against Staphylococcus aureus, including antibiotic-resistant strains. The structural features of these compounds enable them to inhibit critical bacterial enzymes and proteins, demonstrating the potential of triazole derivatives in developing new antibacterial therapies (Li & Zhang, 2021).

Synthetic Applications of Triazole Derivatives

The synthetic versatility of 1,2,4-triazole derivatives, encompassing a wide range of pharmaceutical and industrial applications, underscores their importance. These compounds serve as precursors for developing drugs, agrochemicals, and high-energy materials, highlighting their broad utility in fine chemical synthesis. The presence of the triazole moiety enhances the efficacy and selectivity of these compounds, making them valuable in creating novel materials and pharmaceuticals (Nazarov et al., 2021).

Pharmacological Significance of Pyridazinone Derivatives

Pyridazinone derivatives, closely related to the compound , have been explored for their therapeutic potential, particularly as COX-2 inhibitors. These compounds exhibit notable anti-inflammatory properties and have been considered for treating pain and inflammation associated with conditions like arthritis, showcasing the therapeutic relevance of pyridazinone derivatives in medicinal chemistry (Asif, 2016).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-14-3-5-16(6-4-14)21-23-22-19-11-12-20(24-25(19)21)28-13-18(26)15-7-9-17(27-2)10-8-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCLILDUHISPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)

![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)

![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)